While specific structural analysis focusing solely on 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile is limited in available literature, several studies have investigated the molecular structure of closely related derivatives. These investigations employed techniques like X-ray crystallography and NMR spectroscopy. For instance, in the crystal structure of 2-methoxy-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, a close analogue, the cycloheptane ring adopts a half-chair conformation []. Further research using similar analytical techniques can provide detailed insights into the three-dimensional structure and conformation of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile itself.
Applications
Medicinal Chemistry: The cyclohepta[b]pyridine scaffold exhibits promise in medicinal chemistry, with several derivatives demonstrating potential as antiulcer agents, anti-inflammatory agents, and opioid receptor antagonists [, , ]. It is reasonable to hypothesize that 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile could serve as a valuable starting point for developing novel therapeutics targeting various diseases.
Compound Description: This compound is part of a homologous series with increasing ring sizes, alongside 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile and 2-methoxy-4-(thiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. []
Relevance: This compound shares a similar core structure with 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile, featuring a pyridine ring fused to a cycloalkane ring. It differs in the size of the cycloalkane ring (six-membered vs. seven-membered) and the presence of methoxy and thiophene substituents. [] The research highlights the structural similarities and differences in molecular forms within this homologous series. []
Compound Description: This compound is the largest ring homologue in the series that includes 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile. []
Relevance: This compound shares the same core structure as 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile with a fused pyridine and cycloalkane ring, but possesses an eight-membered cyclooctane ring instead of a seven-membered cycloheptane ring. [] The presence of methoxy and thiophene substituents further differentiates it. []
Compound Description: This compound is a cyclohepta[b]pyridine-3-carbonitrile derivative that forms inversion dimers through N—H⋯Nnitrile hydrogen bonds in its crystal structure. []
Relevance: This compound shares the same cyclohepta[b]pyridine-3-carbonitrile core structure as 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile. [] The distinction lies in the substituents on the pyridine ring: a benzylamino group at the 2-position and a 4-bromophenyl group at the 4-position. []
Compound Description: Similar to its bromophenyl analogue, this compound is a cyclohepta[b]pyridine-3-carbonitrile derivative, also forming inversion dimers linked by N—H⋯Nnitrile hydrogen bonds in its crystal structure. []
Relevance: This compound shares the same cyclohepta[b]pyridine-3-carbonitrile core with 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile. [] The differentiating features are the benzylamino group at the 2-position and a 4-chlorophenyl group at the 4-position of the pyridine ring. []
Compound Description: This compound was synthesized and characterized as part of a study investigating the influence of cycloalkane ring size on heterocycle reactivity. []
Relevance: This compound shares a very similar structure with 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile. Both feature a cycloheptane ring fused to a pyridine ring. The key differences are the presence of a methoxy group at the 2-position and a methyl group at the 4-position instead of the nitrile group in the target compound. []
Compound Description: The crystal structure of this compound reveals a cycloheptane ring in a chair conformation, with the pyridine ring showing specific dihedral angles with the two benzene rings. []
Relevance: This compound shares the core cyclohepta[b]pyridine structure with 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile. The main differences are the presence of a 4-bromophenyl substituent at the 2-position and a 4-methoxyphenyl substituent at the 4-position of the pyridine ring. []
Compound Description: This compound features a glucoside moiety linked to the pyridone ring via a sulfur atom. []
Relevance: This compound shares the core cyclohepta[b]pyridine-3-carbonitrile structure with 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile. [] The key difference is the presence of a bulky 2′,3′,4′,6′-tetra-O-acetyl-β-d-glucopyranosylthio substituent at the 2-position and a pyridin-4-yl group at the 4-position of the pyridine ring. []
Compound Description: This compound is structurally similar to 2-benzylamino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, but with a methoxy group replacing the bromine atom. []
Relevance: This compound shares the same cyclohepta[b]pyridine-3-carbonitrile core as 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile. [] It differs by having a benzylamino group at the 2-position and a 4-methoxyphenyl group at the 4-position on the pyridine ring. []
Compound Description: This compound represents a novel benzimidazole derivative containing a cyclohepta[b]pyridine moiety and exhibits potent antisecretory activity, surpassing omeprazole in certain tests. [, ] Analogues with varying substituents on the aromatic rings were also investigated. []
Relevance: This compound incorporates the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core structure of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile directly, linking it to a benzimidazole moiety through a sulfinyl group at the 9-position of the cyclohepta[b]pyridine. [, ]
(+/-)-2-[(4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)sulfinyl]-1H-benzimidazole sodium salt (TY-11345)
Compound Description: TY-11345 is a novel benzimidazole derivative and a potent gastric proton pump inhibitor, displaying superior antisecretory and antiulcer properties compared to omeprazole. [, , , ]
Relevance: TY-11345 incorporates the core structure of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile, with a benzimidazole ring linked via a sulfinyl group at the 9-position of the cyclohepta[b]pyridine and a methoxy group at the 4-position. [, , , ]
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-one
Compound Description: This compound, referred to as “6-Aza1-benzosuberone,” was synthesized as a starting material for benzomorphan-like analgesics. []
Relevance: This compound shares the core structure of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile, differing only in the presence of a ketone group at the 5-position instead of a nitrile group at the 2-position. []
Compound Description: This compound's crystal structure was previously reported as part of investigations into the impact of cycloalkane size on heterocycle reactivity. []
Relevance: Although lacking a nitrile group, this compound shares a similar structure with 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile, featuring a cycloheptane ring fused to a pyridine ring with a ketone group at the 2-position and a methyl group at the 4-position. []
Compound Description: TY-51924 is a novel and selective Na+/H+ exchanger (NHE)-1 inhibitor with cardioprotective effects against ischemia/reperfusion injury. []
Relevance: TY-51924 incorporates the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core structure of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile. It features several modifications, including a methyl group at the 2-position, a guanidinocarbonyl group at the 3-position, and a sulfate monoethanolate group linked to the 9-position through a methylene bridge. []
Compound Description: PhIP-M1 is a metabolite formed from the heterocyclic aromatic amine (HAA) 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in a reaction with 3-hydroxypropionaldehyde or acrolein. [] This reaction was studied in the context of HAA metabolism by gut bacteria. []
Relevance: While not directly containing the cyclohepta[b]pyridine structure, the formation of PhIP-M1 is relevant as a potential metabolic pathway for 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile and related compounds. [] Specifically, the reaction involves a pyridoimidazo[1,2-a]pyrimidin-5-ium core, highlighting potential metabolic transformations for similar fused heterocyclic systems. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(Cyclohexylmethyl)pyrazine, also known as (2-pyrazinylmethyl)cyclohexane or 2-pyrazine cyclohexyl methane, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms (Cyclohexylmethyl)pyrazine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (cyclohexylmethyl)pyrazine is primarily located in the membrane (predicted from logP) (Cyclohexylmethyl)pyrazine has a green, musty, and nutty taste.